3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism by which methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole and thiadiazole rings play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C14H16N4S2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S2/c1-3-11(10-7-5-4-6-8-10)13-17-18-12(9-19-2)15-16-14(18)20-13/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
VORGGRRZMAKYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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